(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound characterized by its bicyclic structure, which incorporates a cyclopentane ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 152.20 g/mol. Its specific stereochemistry, indicated as (1R,2R), plays a crucial role in its interactions with biological systems.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Pyrazoles often serve as key components in drug development due to their ability to modulate various biological pathways. The classification of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can be further refined into categories based on its functional groups and the presence of the cyclopentane structure.
The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves several key steps:
The synthetic route often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification.
The molecular structure of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can be represented as follows:
Key structural features include:
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can participate in various chemical reactions typical of alcohols and heterocycles:
Reactions involving this compound often require specific catalysts or reagents to promote desired transformations while minimizing side reactions.
Data from preliminary studies suggest that this compound may influence pathways related to inflammation and cell signaling.
Key chemical properties include:
Relevant data suggests that this compound exhibits moderate lipophilicity, influencing its pharmacokinetic properties.
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol has potential applications in various scientific fields:
Research continues to explore its full range of applications, particularly in drug discovery programs aimed at optimizing its pharmacological profile.
The molecular architecture of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol exemplifies the critical intersection of stereochemistry and bioactivity in modern drug design. This chiral molecule features a cyclopentanol core with a pyrazole ring attached at the 2-position, creating a rigid, spatially defined structure. The trans-(1R,2R) configuration positions functional groups in three-dimensional space with high precision, enabling selective interactions with biological targets that enantiomeric or diastereomeric forms cannot achieve [2]. This stereospecificity is paramount in medicinal chemistry, where receptor binding sites exhibit chirality and demand complementary ligand geometries. For instance, the (1S,2R)-isomer of a structurally related compound, 2-(1H-pyrazol-5-yl)cyclopentan-1-ol (C₈H₁₂N₂O), demonstrates distinct physicochemical properties despite identical atomic connectivity, underscoring how stereochemistry fundamentally alters molecular behavior [2].
The pyrazole moiety contributes significantly to the compound's pharmacophore potential. As an electron-rich, heteroaromatic system containing two adjacent nitrogen atoms, pyrazole enables hydrogen bonding and dipole-dipole interactions with biological macromolecules. When fused to the cyclopentane ring, this creates a conformationally restrained system that reduces the entropic penalty upon target binding compared to flexible analogs. Research on kinase inhibitors containing pyrazolopyridine cores reveals that such fused systems exploit specific hydrophobic pockets and hydrogen-bond networks within enzyme active sites, a principle directly applicable to understanding the target engagement capabilities of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol [7]. The cyclopentanol component further provides a hydrogen-bond donor/acceptor pair, enhancing water solubility and offering an additional vector for target interaction.
Table 1: Stereochemical Variants of Pyrazole-Containing Cyclopentanol Derivatives
Compound | Stereochemistry | Molecular Formula | Key Structural Features |
---|---|---|---|
(1R,2R)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol | (1R,2R) | C₈H₁₂N₂O | trans-configured pyrazole-cyclopentanol |
(1S,2R)-2-(1H-Pyrazol-5-yl)cyclopentan-1-ol | (1S,2R) | C₈H₁₂N₂O | Diastereomeric pyrazole regioisomer |
rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol | Racemic (1R,2R) | C₉H₁₇Cl₂N₃O | Amino-functionalized derivative |
Pyrazole-cyclopentanol hybrids represent a deliberate evolution from simpler heterocyclic scaffolds toward structurally sophisticated, target-directed therapeutics. Early research focused on monocyclic pyrazoles as versatile pharmacophores with demonstrated anthelmintic, analgesic, and anti-inflammatory properties. The strategic fusion with carbocyclic alcohols emerged from efforts to enhance selectivity and metabolic stability. Cyclopentane rings provided an optimal balance of conformational flexibility and rigidity, allowing bioactive positioning of the pyrazole ring while resisting enzymatic degradation more effectively than acyclic counterparts [6].
A significant milestone was the synthesis of 2-(1H-pyrazol-1-yl)cyclopentan-1-one (C₈H₁₀N₂O), which served as a pivotal ketone precursor to the alcohol series. This compound demonstrated the synthetic accessibility of the pyrazole-cyclopentane linkage via reactions like nucleophilic substitution or transition-metal-catalyzed coupling, paving the way for more complex analogs [6]. Reduction of such ketones produced racemic cyclopentanols, but advances in asymmetric catalysis and chiral resolution later enabled enantioselective routes to stereochemically pure forms like (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol. These synthetic breakthroughs coincided with growing recognition of stereochemistry's role in drug efficacy and safety, driving preference for single enantiomers in development pipelines.
Table 2: Evolution of Key Pyrazole-Cyclopentane Hybrids in Medicinal Chemistry
Compound | Structural Advancement | Research Significance |
---|---|---|
2-(1H-Pyrazol-1-yl)cyclopentan-1-one | Introduction of carbonyl group for derivatization | Demonstrated synthetic feasibility of pyrazole-cyclopentane linkage [6] |
(1R,2R)-2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol | N1-alkylated pyrazole with expanded ring system | Explored ring size effects on bioactivity (C₁₃H₂₂N₂O₂) |
rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol | Amino-functionalization at C4 position | Added basic center for salt formation and enhanced solubility (C₉H₁₇Cl₂N₃O) |
The therapeutic scope of these hybrids expanded significantly with the discovery of their utility in CNS targeting, particularly as orexin receptor antagonists. Structural analogs featuring substituted pyrazoles attached to functionalized cyclopentanes demonstrated nanomolar affinity for orexin receptors, implicating them in sleep regulation and feeding behavior modulation [9]. Contemporary research explores analogous chemotypes for kinase inhibition, leveraging the pyrazole's ability to act as a hinge-binding motif in ATP-binding pockets. Kinase inhibitors like pyrazolopyridines exemplify this pharmacophore-driven design, where the bicyclic core forms critical hydrogen bonds with kinase hinge regions, a strategy potentially transferable to optimized pyrazole-cyclopentanol derivatives [7].
Bicyclic scaffolds represent a strategic evolution beyond monocyclic systems like (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, offering enhanced target affinity and selectivity through conformational restriction. These architectures enforce precise three-dimensional orientations of pharmacophoric elements, reducing the entropic cost of binding compared to their flexible counterparts. The privileged status of fused systems in medicinal chemistry is exemplified by pyrrolopyrimidine derivatives (e.g., CGI-1746), where the bicyclic core acts as a kinase hinge-binding motif, forming critical hydrogen bonds with residues like Met477 in Bruton's tyrosine kinase (BTK) [4]. Although distinct in chemical class, this principle directly applies to designing advanced analogs of pyrazole-cyclopentanols, where fusion or spiro-incorporation could similarly optimize target engagement.
Synthetic methodologies for complex bicyclic peroxides highlight the therapeutic potential of strained architectures. Compounds like 2,3,8-trioxabicyclo[3.3.1]nonanes incorporate a bioactive 1,2,4-trioxane ring—a pharmacophore validated in antimalarials (e.g., artemisinin) and emerging anticancer agents. Their synthesis via photooxygenation and peroxyacetalization demonstrates the feasibility of constructing oxygen-rich bicyclic systems that leverage ring strain for biological activity [8]. While mechanistically distinct from pyrazole-based systems, these examples underscore how bicyclic frameworks confer novel bioactivity profiles unattainable with monocycles. For pyrazole-cyclopentanols, potential bicyclic derivatizations could include fused [6,5] or [5,5] systems, bridging the pyrazole and cyclopentane rings to create tricyclic scaffolds with modified physicochemical and pharmacological properties.
Table 3: Bioactive Bicyclic Scaffolds with Relevance to Pyrazole-Cyclopentanol Development
Bicyclic System | Biological Activity | Mechanistic Insights |
---|---|---|
Pyrrolopyrimidines (e.g., CGI-1746) | BTK kinase inhibition (IC₅₀ = 16–0.6 nM) | Hinge-binding via hydrogen bonds to Met477 [4] |
2,3,8-Trioxabicyclo[3.3.1]nonanes | Antimalarial / GST inhibition | Peroxide bond cleavage generates reactive oxygen species [8] |
Pyrazolopyridines | Kinase inhibition (Chk1/Chk2) | ATP-competitive binding with enhanced selectivity profiles |
The structural diversification of bicyclic systems enhances their drug discovery utility. Modifications such as N-alkylation of the pyrazole ring (e.g., 1-isopropyl substitution) or introduction of polar substituents on the cyclopentanol moiety can fine-tune pharmacokinetic properties. These strategies are exemplified in orexin receptor antagonists featuring 1,2-substituted cyclopentanes with extended aryl or heteroaryl groups, achieving improved blood-brain barrier penetration [9]. Future directions for (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol could involve transforming it into a bridged or fused system, potentially enhancing its selectivity for targets like kinases or neurotransmitter receptors while maintaining favorable drug-like properties. The progression from monocyclic pyrazole-cyclopentanols to such advanced architectures represents a promising trajectory in overcoming limitations of molecular flexibility and target promiscuity.
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9